N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, substituted with various functional groups
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5OS/c1-18-6-5-9-22(19(18)2)30-12-14-31(15-13-30)24-25(28-11-10-27-24)33-17-23(32)29-16-20-7-3-4-8-21(20)26/h3-11H,12-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOOXMNHOUSCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Substitution Reactions: The quinoline core is then subjected to various substitution reactions to introduce the 4-ethylbenzyl and 4-methylphenyl groups. These reactions often require the use of strong bases or acids as catalysts.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the quinoline is reacted with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)-1-(4-ethylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- N-(4-ethylbenzyl)-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-tetrahydroquinoline-3-carboxamide
Uniqueness
N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is unique due to its specific substitution pattern and the presence of both ethylbenzyl and methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, synthesizing information from various studies and databases to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, including a chlorophenyl moiety, a piperazine ring, and a pyrazine derivative. Its molecular formula is , with a molecular weight of approximately 445.05 g/mol. The presence of these groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of both bacterial and fungal strains. The minimum inhibitory concentration (MIC) for related compounds has been reported to be effective against common pathogens, suggesting that this compound may share similar antimicrobial efficacy .
Analgesic Effects
There is evidence supporting the analgesic properties of related piperazine derivatives. In experimental models, these compounds have demonstrated pain-relieving effects superior to traditional analgesics like acetylsalicylic acid. The mechanism is believed to involve modulation of pain pathways in the central nervous system .
Antidepressant Potential
The piperazine structure has been associated with antidepressant activity in various studies. Compounds that incorporate this moiety often interact with serotonin and dopamine receptors, which are critical in mood regulation. Preliminary data suggest that this compound may exhibit similar properties, warranting further investigation into its psychotropic effects .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several piperazine-derived compounds against clinical isolates of bacteria and fungi. The results indicated that compounds with structural similarities to this compound had MIC values in the low micromolar range against resistant strains of Staphylococcus aureus and Candida albicans .
- Analgesic Activity Assessment : In a controlled trial comparing the analgesic effects of various compounds, one derivative showed significant reduction in pain scores in animal models compared to the control group treated with standard analgesics. This suggests that modifications to the piperazine structure can enhance pain relief properties .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
